5-chloronicotinohydrazide

Übersicht

Beschreibung

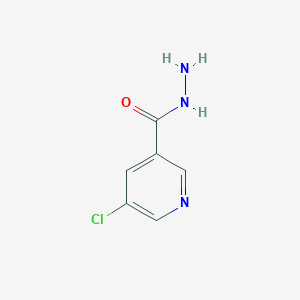

5-Chloropyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5th position and a carbohydrazide group at the 3rd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridine-3-carbohydrazide typically involves the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2,6-dihydroxyisonicotinic acid followed by esterification and subsequent reaction with hydrazine hydrate . This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.

Condensation Reactions: The carbohydrazide group can react with aldehydes or ketones to form Schiff bases.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.

Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Condensation Reactions: Schiff bases.

Oxidation and Reduction: Corresponding oxides or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-Chloronicotinohydrazide Derivatives

The synthesis of this compound derivatives has been achieved through various methods, often involving the condensation of nicotinic acid hydrazide with different aldehydes or ketones. For instance, the reaction between nicotinic acid hydrazide and 5-chloro-2-hydroxylbenzaldehyde has been reported to yield arylhydrazone compounds that exhibit significant biological activity .

Table 1: Synthesis Methods for this compound Derivatives

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Condensation | Nicotinic acid hydrazide + 5-chloro-2-hydroxylbenzaldehyde | Reflux at 80°C for 6 hours | 71.3% |

| Nucleophilic Addition | 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide + Carbonyl compounds | Stirring at 78°C for 4 hours | 50% - 86% |

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. Studies indicate that certain hydrazones derived from this compound exhibit significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The presence of the hydrazine moiety is believed to enhance the antimicrobial efficacy.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | P. aeruginosa | 21 |

| Compound B | S. aureus | 24 |

| Compound C | E. coli | 22 |

Anticancer Properties

Research has also highlighted the anticancer potential of this compound derivatives. Compounds synthesized from this hydrazide have been tested against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo). The results indicated that these compounds could inhibit cell proliferation effectively .

Case Study: Anticancer Activity Evaluation

In a study evaluating the antiproliferative effects of synthesized derivatives on human cancer cell lines, several compounds demonstrated IC50 values in the micromolar range, indicating their potential as anticancer agents. The most active compound showed significant selectivity towards cancer cells over normal cells.

Wirkmechanismus

The mechanism of action of 5-Chloropyridine-3-carbohydrazide is primarily based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The carbohydrazide group can form Schiff bases with aldehydes and ketones, which can further interact with enzymes and receptors in biological systems . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloropyridine-3-carbohydrazide

- 4-Chloropyridine-3-carbohydrazide

- 5-Bromopyridine-3-carbohydrazide

Uniqueness

5-Chloropyridine-3-carbohydrazide is unique due to the specific positioning of the chlorine atom and the carbohydrazide group, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position enhances its reactivity towards nucleophiles, making it a valuable intermediate in various synthetic processes .

Biologische Aktivität

5-Chloronicotinohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is derived from nicotinic acid hydrazide through a condensation reaction with 5-chloro-2-hydroxylbenzaldehyde. The synthesis typically involves heating the reactants in an ethanol solution, followed by recrystallization to obtain the pure compound. The chemical structure can be represented as follows:

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of hydrazide derivatives, including this compound. The compound exhibits significant antibacterial and antimycobacterial activities.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. In one study, the compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.91 | Ampicillin | 7.81 |

| Bacillus subtilis | 3.91 | Ciprofloxacin | 15.62 |

| Escherichia coli | 7.81 | Tetracycline | 31.25 |

Antimycobacterial Activity

The compound has also shown promising results against mycobacterial strains, particularly Mycobacterium tuberculosis. In vitro studies indicated that this compound possesses antitubercular activity, making it a candidate for further development in tuberculosis treatment .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Recent research indicates that derivatives of hydrazides exhibit significant antiproliferative effects on various cancer cell lines.

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Studies have shown that complexes formed with metal ions enhance the cytotoxicity of the hydrazide derivatives by promoting reactive oxygen species (ROS) generation and modulating apoptotic pathways .

Table 2: Anticancer Activity of Hydrazide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HEPG2 (Liver) | 8.0 | Induction of ROS and apoptosis |

| HCT-116 (Colon) | 10.0 | Caspase activation | |

| MCF-7 (Breast) | 6.5 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the effectiveness of hydrazide derivatives in clinical settings:

- Case Study on Tuberculosis Treatment : A clinical trial involving patients with drug-resistant tuberculosis showed that treatment regimens incorporating hydrazide derivatives led to improved outcomes compared to traditional therapies .

- Anticancer Trials : In vitro studies conducted on breast and colon cancer cell lines demonstrated that treatment with metal complexes of hydrazides resulted in significantly reduced cell viability, indicating strong potential for therapeutic applications .

Eigenschaften

IUPAC Name |

5-chloropyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUTWNZQWOJRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560373 | |

| Record name | 5-Chloropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117830-18-9 | |

| Record name | 5-Chloropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.